Praseodymium oxide (Pr2O3)

Vue d'ensemble

Description

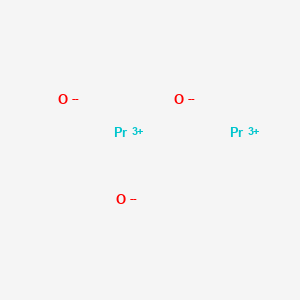

Praseodymium(III) oxide, also known as praseodymium oxide or praseodymia, is a chemical compound composed of praseodymium and oxygen with the formula Pr2O3 . It forms light green hexagonal crystals . Praseodymium(III) oxide crystallizes in the manganese(III) oxide or bixbyite structure .

Synthesis Analysis

Praseodymium oxide has been used in various synthesis processes. For instance, Ru nanoparticles highly dispersed on Pr2O3 (Ru/Pr2O3) were prepared and investigated as a catalyst for ammonia decomposition . The Ru/Pr2O3 achieves a H2 production rate of 20.9 mmol g cat−1 min −1 at 450 °C, which is superior to Ru/Pr6O11 and many other typical oxides supported Ru catalysts .

Molecular Structure Analysis

Pr2O3 crystallizes in the trigonal P-3m1 space group . The structure is three-dimensional. Pr3+ is bonded in a 7-coordinate geometry to seven O2- atoms. There are a spread of Pr–O bond distances ranging from 2.34–2.72 Å .

Chemical Reactions Analysis

Praseodymium oxide has been involved in various chemical reactions. For example, it has been used as a catalyst in the decomposition of ammonia . The high density of basic sites, abundant oxygen vacancies of Pr2O3, and the strong metal–support interaction effectively promote the electron donation to Ru nanoparticles, enabling the superior catalytic performance of Ru/Pr2O3 for ammonia decomposition .

Physical And Chemical Properties Analysis

Praseodymium(III) oxide is a light green solid . It has a density of 6.9 g/cm3 . The melting point is 2,183 °C and the boiling point is 3,760 °C . The molar mass is 329.813 g/mol .

Applications De Recherche Scientifique

Catalyst for Hydrogen Production

Praseodymium oxide is used as a catalyst for hydrogen production from ammonia decomposition . Praseodymium oxide has a high density of basic sites, abundant oxygen vacancies, and strong interaction with Ru, which can modulate electronic properties of Ru nanoparticles and enhance the intrinsic activity of the catalyst . This makes the catalyst highly active for ammonia decomposition .

Automotive Emission Control

Praseodymium-containing catalysts are used in the automotive industry to help reduce emissions . They catalyze the conversion of exhaust gases into less harmful substances .

Solid Oxide Fuel Cells (SOFCs)

Praseodymium’s compounds are being explored for use in solid oxide fuel cells (SOFCs) . They can enhance the efficiency of energy conversion .

Oxygen Storage Components

Praseodymium oxides are important materials for oxygen storage components . They exhibit multiple phases with unique structures and stoichiometries .

Highly Conductive Materials

Praseodymium oxides are used as highly conductive materials . This is due to the oxides exhibiting multiple phases with unique structures and stoichiometries .

Chemical Catalysis

Praseodymium (III,IV) oxide has a number of potential applications in chemical catalysis . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance .

High-K Dielectric Material

Praseodymium (III,IV) oxide has a high-K dielectric constant of around 30 and very low leakage currents . This makes it a promising material for many potential applications in nanodevices and microelectronics .

Synthesis of Ethane and Ethylene

Due to the multiple valence states and oxygen-deficient structures, praseodymium oxides have been widely used in a variety of catalytic reactions, including the synthesis of ethane and ethylene .

Safety And Hazards

Praseodymium(III) oxide should not be released into the environment . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, sweep up and shovel into suitable containers for disposal .

Orientations Futures

Praseodymium oxide has shown potential in various applications. For instance, it has been used as a dielectric in combination with silicon . Praseodymium-doped glass, called didymium glass, turns yellow and is used in welding goggles because it blocks infrared radiation . Praseodymium(III) oxide is also used to color glass and ceramics yellow . The use of Pr2O3 as support offers opportunity to improve the catalytic performance of Ru-based catalysts for ammonia decomposition .

Propriétés

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Pr/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKQUGHLEMYQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2O3, O3Pr2 | |

| Record name | Praseodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884498 | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium oxide (Pr2O3) | |

CAS RN |

11113-81-8, 12036-32-7 | |

| Record name | Praseodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)

![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)